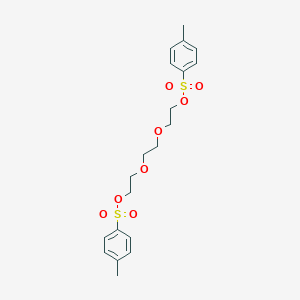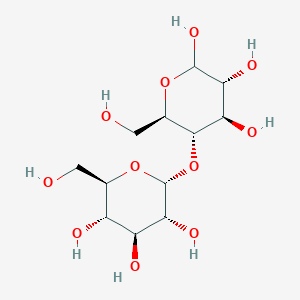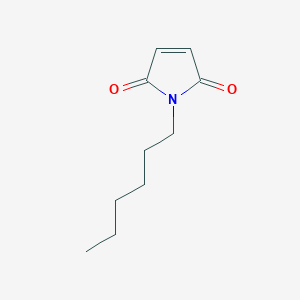
Terbium(III) chloride hydrate
Overview
Description
Terbium(III) chloride hydrate, also known as terbium trichloride hydrate, is a white crystalline powder composed of terbium, chlorine, and water. It is an important inorganic compound and is used in a variety of scientific research applications. This compound is a highly reactive compound and can be synthesized in a variety of ways. It is used in research to study the behavior and properties of terbium and other elements.
Scientific Research Applications
Lyoluminescence of X-Ray Irradiated Sodium Chloride : Terbium(III) enhances the lyoluminescence when x-ray irradiated sodium chloride is dissolved in aqueous solutions. This process involves intermolecular energy transfer from a solid/solution interface-bound chloride anion to terbium(III) (Kulmala et al., 1994).
Preconcentration of Trace Amounts of Terbium in Water Samples : Terbium(III) ions can be preconcentrated from water samples using a solid-phase extraction method. This method involves natural Transcarpathian clinoptilolite and is useful for spectrophotometric determination of terbium ions in various matrices (Vasylechko et al., 2015).
Electrochemistry in Molten Chlorides : Research on the electrochemical behavior of terbium at a tungsten electrode in molten LiCl-KCl has been conducted. This study explored the electrocrystallization of metallic Tb from chloride mixtures (Bermejo et al., 2008).
Bacterial Spore Detection and Determination : Terbium chloride reacts with calcium dipicolinate in bacterial endospores, forming terbium(III) dipicolinate anion, which is useful for bacterial spore detection through photoluminescence measurements (Rosen et al., 1997).
Luminescence in Porous Glass : The study of terbium(III) chloride encapsulated in porous glass revealed insights into the concentration dependences of luminescence parameters and luminescence quenching during water vapor adsorption (Gavronskaya et al., 2007).
Terbium(III) Chemiluminescence Induced by Alkali Halide Dissolution : This research explores the induction of Tb(III) chelate chemiluminescence by the dissolution of additively colored alkali halide crystal in aqueous peroxydisulfate solutions (Kulmala et al., 1995).
Interaction with DNA : The interaction of trivalent terbium(III) ions with DNA has been studied using luminescence spectra and decays, indicating changes in luminescence intensity due to complexation with DNA (Costa et al., 2005).
Photo-physical Properties of Terbium(III) Complexes : Research on the photophysical properties of terbium(III) complexes with Schiff base ligands shows strong characteristic emissions in the red and green regions, highlighting potential applications in luminescence (Vishwakarma et al., 2021).
Safety and Hazards
Terbium(III) chloride hexahydrate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
Future Directions
Terbium(III) chloride hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It is also used in the semiconductor industry . Future research may explore its potential uses in other areas of technology.
Mechanism of Action
Target of Action
Terbium(III) chloride hydrate is primarily used in the field of materials science and analytical chemistry . It is used to study the effect of Tb(III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .
Mode of Action
This compound interacts with its targets through its Tb(III) ions. These ions can affect the micellization properties of surfactants, altering their behavior and effectiveness . In the context of aptasensor synthesis, the Tb(III) ions likely interact with the sensor components to enable the detection of ofloxacin .
Biochemical Pathways
Its use in studying the micellization properties of surfactants suggests it may influence the self-assembly processes of these molecules .
Pharmacokinetics
As a lanthanide compound, it is expected to have low bioavailability due to poor absorption and rapid excretion .
Result of Action
The primary result of this compound’s action is its influence on the micellization properties of surfactants . This can affect the surfactant’s ability to reduce surface tension and form micelles, which are crucial for many industrial and biological processes . Additionally, it can be used to create a label-free aptasensor for detecting ofloxacin residues in food .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other ions . These factors can affect the stability of the compound and its efficacy in interacting with its targets .
Biochemical Analysis
Biochemical Properties
Terbium(III) chloride hydrate can be used to study the effect of Tb(III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .
Cellular Effects
This compound has been shown to have effects on cell growth and sporulation. For instance, it can suppress bacterial growth while enhancing spore tolerance to wet heat .
Molecular Mechanism
It is known that the hydrated terbium(III) ion has a highly positive reduction potential . It can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has shown that male mice intravenously administered with TbCl3 at 10, 25, or 50 mg Tb/kg showed time-course and dose-related changes in organ distributions of Tb .
properties
IUPAC Name |
trichloroterbium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQJKRSNPOIDS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tb](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583438 | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13798-24-8, 19423-82-6 | |
| Record name | Terbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl iodide, [14C]](/img/structure/B100923.png)

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)






![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)


